

Application Note: Experimental Design for ^{13}C Metabolic Flux Analysis with Lactate Tracers

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Compound of Interest

Compound Name: *L-Lactic acid-2- $^{13}\text{C}1$*

Cat. No.: *B12057772*

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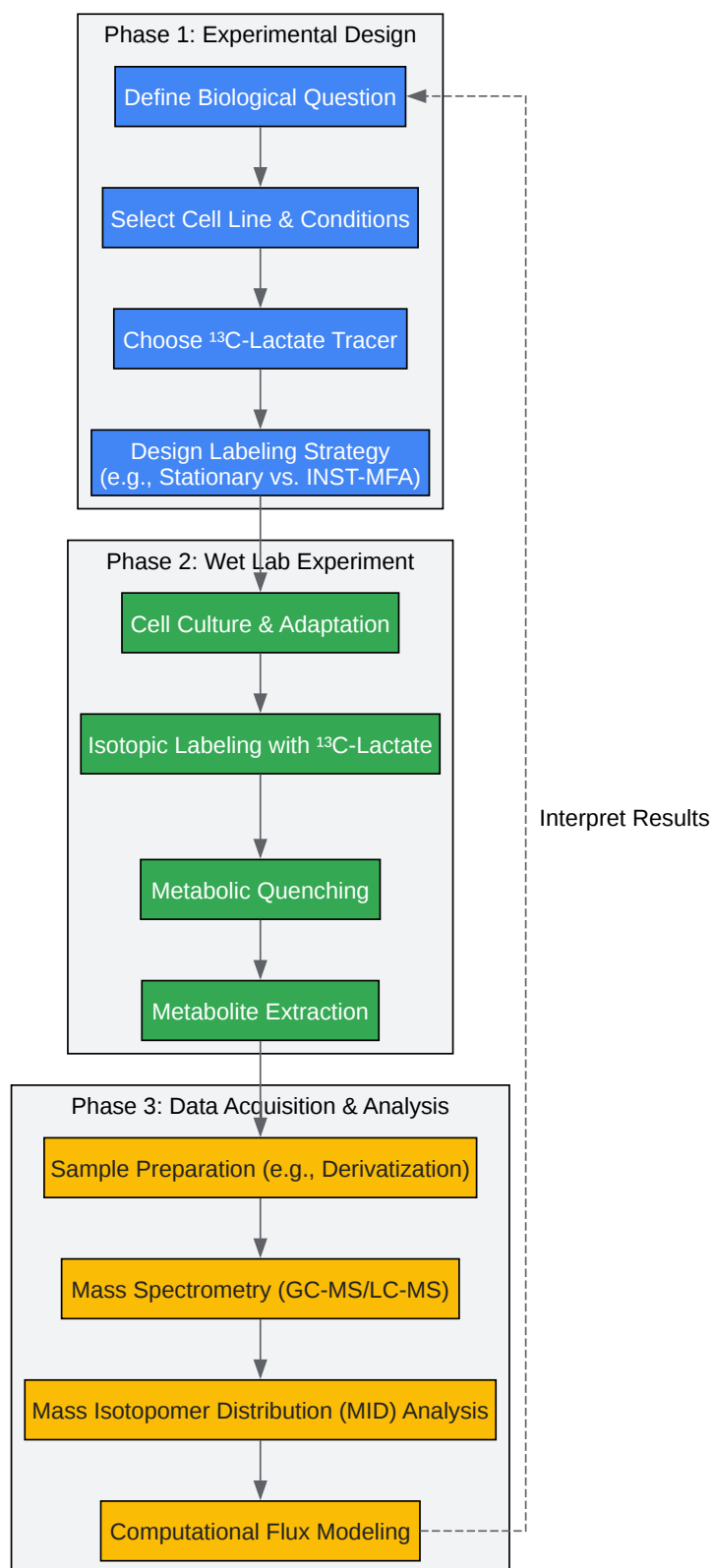
Introduction

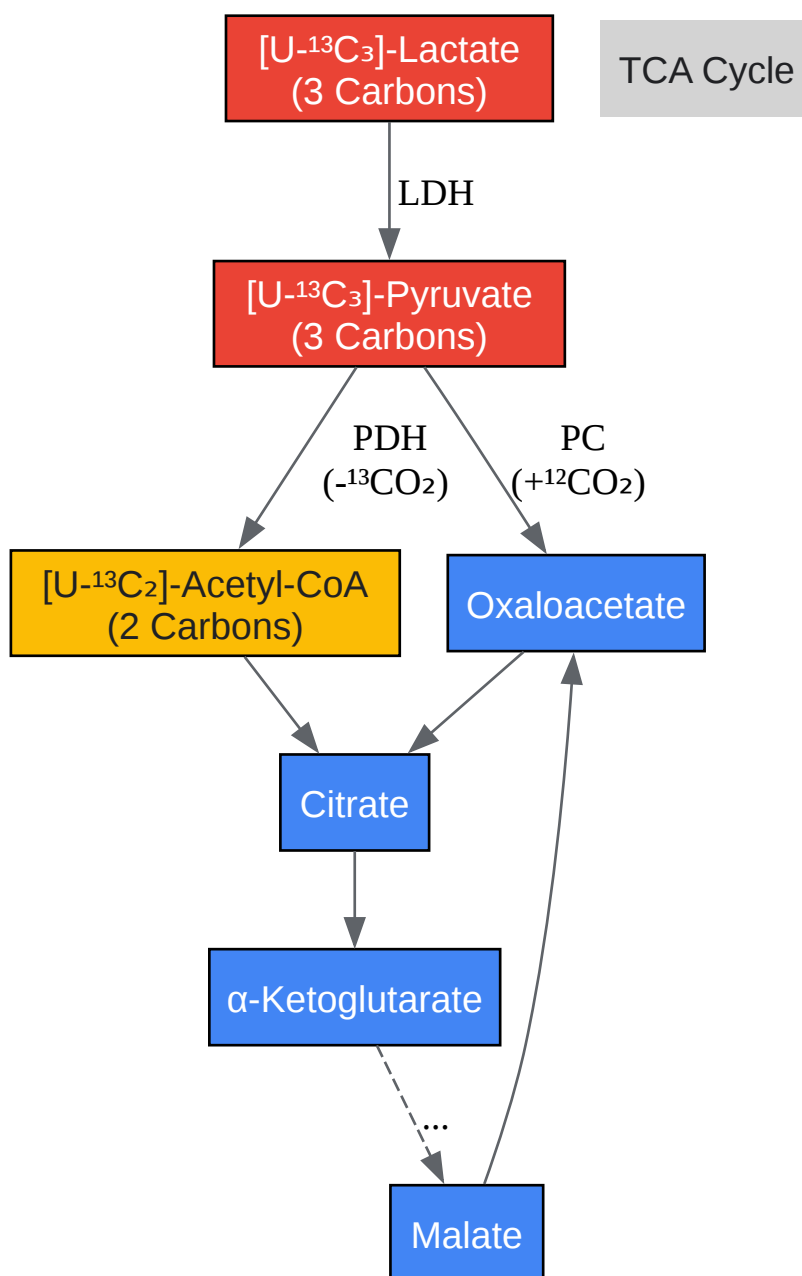
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1] By introducing a stable isotope-labeled substrate, such as ^{13}C -lactate, into a biological system, researchers can trace the metabolic fate of the labeled atoms through the metabolic network.[1] This approach, known as ^{13}C -Metabolic Flux Analysis (^{13}C -MFA), provides a detailed snapshot of cellular physiology.[2] Lactate, once considered a metabolic waste product, is now recognized as a key energy substrate and signaling molecule that links different metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle.[3][4] Utilizing ^{13}C -labeled lactate as a tracer allows for the precise investigation of its uptake and downstream metabolism, offering crucial insights into metabolic reprogramming in diseases like cancer and in response to therapeutic interventions.[5]

This document provides a comprehensive guide to the experimental design and core protocols for conducting successful ^{13}C -MFA experiments using lactate tracers in mammalian cells.

Experimental Design and Workflow

A successful ^{13}C tracer study is contingent upon meticulous planning and execution.[2] The selection of the tracer, the duration of labeling, and the analytical method are critical factors that influence the quality of the data. The general workflow for a ^{13}C -MFA experiment is outlined below.





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